molecular formula C8H6BFO3 B3007726 (6-Fluoro-1-benzofuran-7-yl)boronic acid CAS No. 2614261-96-8

(6-Fluoro-1-benzofuran-7-yl)boronic acid

Cat. No.: B3007726
CAS No.: 2614261-96-8
M. Wt: 179.94
InChI Key: LYXZWANANJAQGW-UHFFFAOYSA-N
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Description

(6-Fluoro-1-benzofuran-7-yl)boronic acid is an organoboron compound featuring a benzofuran scaffold substituted with a fluorine atom at position 6 and a boronic acid group at position 7. Benzofuran derivatives are of significant interest in medicinal and materials chemistry due to their aromatic rigidity, which enhances binding affinity to biological targets and stabilizes molecular interactions . Boronic acids, in general, exhibit unique reactivity with diols and nucleophiles, making them valuable in sensing, drug design, and catalysis .

Properties

IUPAC Name

(6-fluoro-1-benzofuran-7-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXZWANANJAQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1OC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-1-benzofuran-7-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of a halogenated benzofuran derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-1-benzofuran-7-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Fluoro-1-benzofuran-7-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, while the fluorine atom can influence the electronic properties of the benzofuran ring .

Comparison with Similar Compounds

Structural Analogues and Electronic Effects
  • Phenanthren-9-yl boronic acid : A polycyclic aromatic boronic acid with demonstrated sub-micromolar cytotoxicity against triple-negative breast cancer (4T1 cells). Its planar structure enhances intercalation with biomolecular targets, contrasting with the benzofuran system’s fused heterocyclic ring .
  • 6-Hydroxynaphthalen-2-yl boronic acid : Features a naphthalene core with a hydroxyl group, improving solubility and hydrogen-bonding capacity compared to the fluorine-substituted benzofuran derivative. Both compounds show antiproliferative activity, but the hydroxyl group may modulate target selectivity .
  • (2-(Ethoxycarbonyl)furan-3-yl)boronic acid: A furan-based analog with an ethoxycarbonyl substituent (structural similarity: 0.74 to benzofuran derivatives).

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituents Biological Activity Reference
(6-Fluoro-1-benzofuran-7-yl)boronic acid Benzofuran F (C6), B(OH)₂ (C7) Inferred anticancer potential -
Phenanthren-9-yl boronic acid Phenanthrene B(OH)₂ (C9) Antiproliferative (4T1 cells)
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene OH (C6), B(OH)₂ (C2) Cytotoxic (sub-µM)
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid Furan EtOCO (C2), B(OH)₂ (C3) Not reported
Acidity (pKa) and Reactivity
  • Fluorine Substituent Effects: Fluorine’s electron-withdrawing nature typically lowers pKa by stabilizing the boronate conjugate base. However, in 2,6-diarylphenylboronic acids, through-space effects dominate, leading to similar pKa values across fluorinated and non-fluorinated analogs. This balance between acid and conjugate base stabilization is critical for applications requiring pH-sensitive binding .
  • 3-AcPBA and 4-MCPBA : These phenylboronic acids exhibit pKa values higher than physiological pH (~8–9), limiting their utility in glucose sensing. In contrast, fluorinated benzofuran derivatives may achieve lower pKa values, enhancing diol-binding efficiency at physiological conditions .

Table 2: pKa and Binding Properties

Compound pKa Range Binding Affinity (Ka) Application Context Reference
Fluorinated benzofuran boronic acid* ~7–8 (estimated) High (inferred) Physiological sensing
3-AcPBA ~8.5–9.5 Low (glucose) Suboptimal for in vivo use
4-MCPBA ~8.0–9.0 Moderate Materials science
Phenyl boronic acid ~8.8 High (diagnostics) Beta-lactamase detection

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